Diclofensine-d3 Hydrochloride
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Overview
Description
Diclofensine-d3 Hydrochloride is a deuterium-labeled form of Diclofensine, a potent inhibitor of monoamine reuptake. It primarily blocks the uptake of dopamine, norepinephrine, and serotonin, making it an effective antidepressant. The compound is used extensively in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diclofensine-d3 Hydrochloride involves several key steps:
Condensation Reaction: The process begins with the condensation of m-anisaldehyde with methylamine to form N-methyl-3-methoxybenzenemethanimine.
Reduction: This intermediate is then reduced using sodium borohydride to yield (3-methoxybenzyl)methylamine.
Alkylation: The next step involves alkylation with 3,4-dichlorophenacylbromide to produce the desired intermediate.
Reduction and Cyclization: Finally, the benzoyl ketone is reduced with sodium borohydride, followed by acid-catalyzed intramolecular cyclization to form Diclofensine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterium labeling in the production process enhances the compound’s stability and allows for precise tracking in metabolic studies.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols.
Scientific Research Applications
Diclofensine-d3 Hydrochloride has diverse applications in scientific research:
Neuroscience: Used to study the mechanisms of monoamine reuptake and its effects on neurotransmission.
Pharmacology: Helps in the development of new antidepressant drugs by providing insights into monoamine transporter interactions.
Drug Discovery: Serves as a reference compound in the screening of potential therapeutic agents.
Metabolic Studies: The deuterium label allows for precise tracking of the compound’s metabolic pathways .
Mechanism of Action
Diclofensine-d3 Hydrochloride acts as a triple monoamine reuptake inhibitor. It primarily inhibits the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters (DAT, NET, and SERT). This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects .
Comparison with Similar Compounds
Nomifensine: Another tetrahydroisoquinoline derivative with similar monoamine reuptake inhibition properties.
Brasofensine: A potent dopamine reuptake inhibitor with applications in treating Parkinson’s disease.
Tesofensine: Known for its effects on weight loss and obesity treatment.
Uniqueness: Diclofensine-d3 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Its balanced inhibition of dopamine, norepinephrine, and serotonin reuptake also distinguishes it from other compounds that may have a more selective action .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-7-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHOXCSPLOXNOK-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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